Quercetin-d3 (Major) Quercetin-d3 (Major) Quercetin-d3 is the isotope labelled analogue of Quercetin, a flavonoid with anticancer activity. It is a mitochondrial ATPase and phosphodiesterase inhibitor. It Inhibits PI3-kinase activity and slightly inhibits PIP kinase activity. Quercetin has antiproliferative effects on cancer cell lines, reduces cancer cell growth via type II estrogen receptors, and arrests human leukemic T cells in late G1 phase of the cell cycle.

Brand Name: Vulcanchem
CAS No.: 263711-79-1
VCID: VC21094457
InChI: InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D
SMILES: C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Molecular Formula: C15H10O7
Molecular Weight: 305.25 g/mol

Quercetin-d3 (Major)

CAS No.: 263711-79-1

Cat. No.: VC21094457

Molecular Formula: C15H10O7

Molecular Weight: 305.25 g/mol

* For research use only. Not for human or veterinary use.

Quercetin-d3 (Major) - 263711-79-1

Specification

Description Quercetin-d3 is the isotope labelled analogue of Quercetin, a flavonoid with anticancer activity. It is a mitochondrial ATPase and phosphodiesterase inhibitor. It Inhibits PI3-kinase activity and slightly inhibits PIP kinase activity. Quercetin has antiproliferative effects on cancer cell lines, reduces cancer cell growth via type II estrogen receptors, and arrests human leukemic T cells in late G1 phase of the cell cycle.

CAS No. 263711-79-1
Molecular Formula C15H10O7
Molecular Weight 305.25 g/mol
IUPAC Name 3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D
Standard InChI Key REFJWTPEDVJJIY-CBYSEHNBSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H]
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

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